molecular formula C11H14N2O2 B3009818 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide CAS No. 1701662-50-1

2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide

Cat. No.: B3009818
CAS No.: 1701662-50-1
M. Wt: 206.245
InChI Key: MJYMVYFLUBUSQE-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.245. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Properties

  • 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide and its derivatives demonstrate interesting structural aspects and properties. For instance, certain isoquinoline derivatives form gels or crystalline solids when treated with different mineral acids. These compounds also exhibit varying fluorescence properties under different conditions, indicating their potential in fluorescence studies and applications (Karmakar, Sarma, & Baruah, 2007).

Antiproliferative Activities

  • Derivatives of this compound have been synthesized and tested for antiproliferative activities against various human cancer cell lines. One such compound showed significant activity against nasopharyngeal carcinoma cells, indicating its potential in cancer research and therapy (I‐Li Chen et al., 2013).

Antitubercular Agents

  • Compounds related to this compound have shown promise as potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds are active against both drug-susceptible and drug-resistant strains, suggesting their potential as new antitubercular agents (Pissinate et al., 2016).

Fluorescent Sensors

  • Certain this compound derivatives have been developed as fluorescent sensors. These sensors display high selectivity and sensitivity, particularly for distinguishing between different metal ions such as cadmium and zinc (Xiaoyan Zhou et al., 2012).

Safety and Hazards

The safety and hazards associated with 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide are not specified in the search results . It is recommended to refer to the material safety data sheet (MSDS) for this compound for detailed safety information.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-5-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-11(14)7-15-10-5-1-4-9-8(10)3-2-6-13-9/h1,4-5,13H,2-3,6-7H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYMVYFLUBUSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OCC(=O)N)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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